Phenyl 2-chlorobenzoate
Description
Structural Classification and Relevance within Halogenated Aromatic Esters
Phenyl 2-chlorobenzoate (B514982) is classified as a halogenated aromatic ester. This classification arises from its core structure, which consists of an ester group (-COO-) linking a phenyl ring to a chlorobenzene (B131634) ring. The "2-chloro" designation specifies that the chlorine atom is attached to the second carbon atom of the benzoate (B1203000) ring, relative to the ester linkage.
The presence of the chlorine atom, a halogen, on the aromatic ring significantly influences the molecule's electronic properties and reactivity. Halogenated aromatic compounds are a broad class of chemicals with widespread applications in agriculture, industry, and pharmaceuticals. nih.gov The specific positioning of the chlorine atom in Phenyl 2-chlorobenzoate can impact its steric and electronic characteristics, making it a subject of interest for comparative studies within the larger group of halogenated esters.
Aromatic esters, in general, are recognized for their utility as intermediates in the synthesis of more complex molecules, including those with biological activity. iucr.org The inclusion of a halogen atom, as in this compound, can further enhance or modify these potential applications, driving research into its specific properties and synthetic utility.
Broad Research Trajectories and Academic Significance
Research involving this compound and its derivatives has explored various avenues, primarily centered on its synthesis and its role as a building block in organic synthesis. For instance, derivatives such as 4-(acetylamino)this compound and 4-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)this compound have been synthesized and cataloged, indicating an interest in creating more complex molecules based on the this compound scaffold. echemi.comsigmaaldrich.com
The academic significance of halogenated aromatic esters like this compound lies in their potential as precursors to novel compounds. Phenyl benzoate derivatives, a closely related class, are widely used as intermediates in the synthesis of bioactive compounds. iucr.orgbjmu.edu.cn The study of these compounds contributes to a deeper understanding of reaction mechanisms and the structure-activity relationships of organic molecules.
Furthermore, the investigation of halogenated aromatics is crucial due to their environmental presence and persistence. nih.gov Understanding the chemical properties and reactivity of compounds like this compound can contribute to the development of methods for their detection and potential degradation.
Evolution of Scientific Inquiry into Related Chlorobenzoate Esters
The scientific inquiry into chlorobenzoate esters has evolved over time, driven by advancements in synthetic methodologies and analytical techniques. Early research in the mid-20th century laid the groundwork by studying the fundamental properties and reactions of esters of benzoic and chlorobenzoic acids. acs.org
More recent research has focused on the synthesis of specific chlorobenzoate esters and their derivatives for various applications. For example, the synthesis of 2-chloro-6-fluorophenyl 4-chlorobenzoate (B1228818) highlights the continued interest in creating novel halogenated phenyl benzoate derivatives. iucr.org The methods for synthesizing these compounds have also advanced, with techniques like copper-catalyzed amination of chlorobenzoic acids providing efficient routes to related structures. nih.gov
The study of imidazole (B134444) derivatives of chlorobenzoates, such as 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, demonstrates the expansion of research into more complex heterocyclic structures incorporating the chlorobenzoate motif. aip.org This evolution reflects a trend towards the design and synthesis of molecules with specific functional properties, often for biological or materials science applications. The investigation of these more complex derivatives builds upon the foundational knowledge gained from studying simpler structures like this compound.
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 41998-16-7 |
| Molecular Formula | C13H9ClO2 |
| Molecular Weight | 232.66 g/mol |
| IUPAC Name | This compound |
Source: Cheméo chemeo.com
Table 2: Related Chlorobenzoate Ester Derivatives
| Compound Name | CAS Number | Molecular Formula |
| 4-(acetylamino)this compound | 443294-39-1 | C15H12ClNO3 |
| 4-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)this compound | 611190-89-7 | C26H19ClN2O4 |
| 4-(2-stearoylcarbohydrazonoyl)this compound | 881457-67-6 | C32H45ClN2O3 |
| 2-chloro-6-fluorophenyl 4-chlorobenzoate | - | C13H7Cl2FO2 |
| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | - | - |
Source: ECHEMI echemi.com, Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com, IUCr iucr.org, AIP Publishing aip.org
Structure
3D Structure
Properties
CAS No. |
41998-16-7 |
|---|---|
Molecular Formula |
C13H9ClO2 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
phenyl 2-chlorobenzoate |
InChI |
InChI=1S/C13H9ClO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H |
InChI Key |
RBKABBZAJGDBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies: Pathways to Phenyl 2 Chlorobenzoate and Its Structural Analogs
Esterification Reactions: Classical and Modern Approaches
The formation of the ester linkage in phenyl 2-chlorobenzoate (B514982) is a cornerstone of its synthesis, with several methods available to achieve this transformation.
A primary and straightforward method for synthesizing phenyl 2-chlorobenzoate and its analogs is the direct condensation of 2-chlorobenzoyl chloride with a corresponding phenolic compound. This reaction, often performed under Schotten-Baumann conditions, involves the acylation of a phenol (B47542) with the acid chloride. researchgate.netwikipedia.org For instance, the synthesis of 4-formyl-2-nitrothis compound is achieved by reacting 2-chlorobenzoyl chloride with 4-hydroxy-3-nitrobenzaldehyde (B41313). nih.gov The reaction typically proceeds by treating the phenol with the benzoyl chloride in the presence of a base. researchgate.netyoutube.com
The precursor, 2-chlorobenzoyl chloride, can be prepared by reacting 2-chlorobenzaldehyde (B119727) with a chlorinating agent like chlorine in the presence of a catalytic amount of phosphorus pentachloride. semanticscholar.org
Catalytic systems are crucial in promoting the esterification reaction. While the classic Schotten-Baumann reaction often utilizes an aqueous base like sodium hydroxide (B78521), organic bases such as pyridine (B92270) and triethylamine (B128534) are also effective catalysts. researchgate.netbyjus.com Pyridine can be used as a catalyst in the synthesis of substituted phenyl 2-chlorobenzoates, such as 4-formyl-2-nitrothis compound. nih.gov
Triethylamine is another commonly used base that can catalyze the acylation of phenols. researchgate.netepa.gov It functions by activating the phenol through complex formation (general base catalysis) or by reacting with the benzoyl chloride (nucleophilic catalysis). epa.gov The kinetics of benzoylation of substituted nitrophenols with benzoyl chloride in the presence of triethylamine in dioxane have been studied, revealing that the reaction can proceed through both general base and nucleophilic catalysis mechanisms. epa.gov
| Catalyst/Base | Reactants | Solvent | Conditions | Product | Reference |
| Sodium Hydroxide | Phenol, Benzoyl Chloride | Water/Organic Solvent | N/A | Phenyl Benzoate (B1203000) | researchgate.net |
| Pyridine | 4-hydroxy-3-nitrobenzaldehyde, 2-chlorobenzoyl chloride | Acetonitrile (B52724) | Room temperature, 1 hour | 4-formyl-2-nitrothis compound | nih.gov |
| Triethylamine | Substituted Nitrophenols, Benzoyl Chloride | Dioxane | 25°C | Substituted Nitrophenyl Benzoates | epa.gov |
Optimizing reaction parameters is key to maximizing the yield and selectivity of this compound synthesis. Factors such as the choice of solvent, base, temperature, and reaction time are critical. For example, in the synthesis of 4-formyl-2-nitrothis compound, the reaction is carried out in acetonitrile at room temperature for one hour using pyridine as a catalyst. nih.gov The choice of an appropriate solvent is important, as demonstrated in studies of Friedel-Crafts acylation of phenols where the ionic liquid [EMIM][AlCl4] has been shown to be an efficient and clean homogeneous catalyst. ajptr.com
The Schotten-Baumann reaction conditions, often involving a two-phase system of water and an organic solvent, are designed to neutralize the acid generated during the reaction, thus driving the equilibrium towards product formation. wikipedia.org The temperature is another crucial parameter; for instance, the direct esterification of phenols with carboxylic acids using a borate-sulfuric acid catalyst complex can be carried out at temperatures ranging from 75°C to 285°C. google.com Reaction times can also vary significantly, from a few hours to over 24 hours, depending on the specific reactants and conditions. thieme-connect.de
Derivatization Strategies for Substituted Phenyl 2-chlorobenzoates
To access a wider range of structurally diverse compounds, derivatization strategies are employed to introduce various substituents onto the phenyl ring of this compound.
Nitro and formyl groups can be introduced onto the phenyl ring of this compound, typically by starting with a substituted phenol. A clear example is the synthesis of 4-formyl-2-nitrothis compound. nih.gov This synthesis begins with the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid and thionyl chloride. Subsequently, an equimolar solution of 4-hydroxy-3-nitrobenzaldehyde in acetonitrile is reacted with the prepared 2-chlorobenzoyl chloride in the presence of pyridine to yield the desired substituted this compound. nih.gov
| Precursor | Reagents | Product | Reference |
| 4-hydroxy-3-nitrobenzaldehyde | 2-chlorobenzoyl chloride, Pyridine | 4-formyl-2-nitrothis compound | nih.gov |
The synthesis of phenyl 2-chlorobenzoates with halogen, alkyl, or heterocyclic substituents on the phenyl ring can be achieved by employing appropriately substituted phenols in the esterification reaction.
For halogen-substituted derivatives, a substituted phenol, such as a chlorophenol, can be reacted with 2-chlorobenzoyl chloride. The Fries rearrangement of the resulting aryl benzoate, using a Lewis acid like aluminum chloride, can then be used to produce hydroxybenzophenones. semanticscholar.org For example, 4-chlorophenyl benzoate can be synthesized and subsequently rearranged to 5-chloro-2-hydroxybenzophenone. semanticscholar.org Similarly, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate (B1228818) has been synthesized through the condensation of 4-hydroxy-3-phenyl-1-oxaspiro[4.5]dec-3-en-2-one with 4-chlorobenzoyl chloride. researchgate.net
The introduction of alkyl groups can be accomplished by using alkyl-substituted phenols as starting materials. For example, the synthesis of 2-chloromethyl-6-methylbenzoic acid esters involves the reaction of a 2,6-dimethylbenzoate (B1233830) with sulfuryl chloride and a radical initiator like AIBN. google.com
| Substituent Type | General Strategy | Example Compound | Reference |
| Halogen | Reaction of a halophenol with 2-chlorobenzoyl chloride. | 4-Chlorophenyl benzoate | semanticscholar.org |
| Alkyl | Reaction of an alkylphenol with 2-chlorobenzoyl chloride. | 2-Chloromethyl-6-methylbenzoic acid esters (related synthesis) | google.com |
| Heterocyclic | Reaction of a phenol bearing a heterocyclic moiety with 2-chlorobenzoyl chloride. | Pyridylpyrazole amide derivatives containing pyrimidine (B1678525) motifs (related synthesis) | nih.gov |
Multi-Component and One-Pot Synthetic Routes for Complex Derivatives
The development of multi-component and one-pot synthetic strategies offers an efficient and atom-economical approach to constructing complex molecules from simple starting materials in a single operation. These methods are highly valued in organic synthesis for their ability to reduce reaction times, minimize waste, and simplify purification processes. researchgate.net
In the context of this compound and its analogs, researchers have explored various one-pot procedures. For instance, a one-pot synthesis of N,N-diphenyl-2-benzothiazolamines has been developed from 1-(2-iodophenyl)-3-phenylthioureas and iodobenzenes using a copper catalyst. nih.gov This approach allows for the formation of multiple bonds in a tandem sequence, showcasing the power of one-pot reactions in creating complex heterocyclic structures. nih.gov
Another example involves the three-component or domino reactions for synthesizing novel functionalized benzodiazepines. rsc.org These reactions utilize readily available starting materials and a mild catalyst to produce tricyclic or tetracyclic systems containing aryl, carboxyl, ester, and acyl groups with good to excellent yields. rsc.org The compatibility of various functional groups is a key advantage of such methodologies. rsc.org Furthermore, one-pot strategies have been successfully employed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, demonstrating the versatility of this approach in generating diverse heterocyclic compounds. nih.gov
The synthesis of benzoate ester functionalized 1,4-phenylenediamine derivatives has also been achieved through palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann amination reactions, highlighting the application of one-pot methods in synthesizing functionalized aromatic compounds. researchgate.net
Advanced Synthetic Techniques in this compound Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The rapid and intense heating of polar compounds by microwave radiation can significantly enhance reaction rates and promote cleaner reaction profiles. nih.gov
In the realm of ester synthesis, microwave irradiation has been successfully applied to the esterification of carboxylic acids. For example, the esterification of benzoic acid with 2-ethylhexanol has been investigated in a microwave stirred-tank reactor, demonstrating that high-pressure and high-temperature conditions can greatly increase the reaction rate. researchgate.netacs.org Studies have shown that microwave-assisted synthesis can be a cost-effective route for producing esters. researchgate.net
Furthermore, a highly practical and chemoselective microwave-assisted method for the esterification of carboxylic acids has been developed using triphenylphosphine (B44618) and molecular iodine, which proceeds without the need for a base or catalyst. rsc.org Another efficient method utilizes N-fluorobenzenesulfonimide (NFSi) as a catalyst for the direct esterification of aryl and alkyl carboxylic acids under microwave irradiation, achieving significant reductions in reaction time. mdpi.com
The synthesis of various heterocyclic compounds, such as 2-pyrazoline (B94618) derivatives, has also been successfully achieved using microwave techniques, highlighting the broad applicability of this technology in organic synthesis. nih.gov
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of esterification, this translates to the development of environmentally benign catalysts, solvent-free reaction conditions, and the use of renewable resources.
A sustainable approach for the synthesis of phenyl esters involves the reaction of carboxylic acids with diphenyl carbonate in the presence of catalytic amounts of tertiary amine bases under neat conditions. rsc.orgrsc.org This method offers a greener alternative to traditional esterification procedures that often employ hazardous reagents like acid chlorides or anhydrides. rsc.org The environmental factor (E-factor), which measures the mass of waste per unit of product, for this catalytic phenyl ester synthesis is significantly lower than that of conventional methods, especially when the phenol byproduct is recycled. rsc.org
The use of solid acid catalysts, such as polyaniline salts, also represents a green approach to esterification. rsc.org These catalysts are often recoverable and reusable, minimizing waste and environmental impact. rsc.orgjetir.org For instance, metal catalysts supported on Montmorillonite K-10 have been used for the preparation and deprotection of phenolic esters under solvent-free conditions. jetir.org
Enzymatic catalysis, utilizing lipases, offers another environmentally friendly route for the synthesis of polyphenolic esters. mdpi.com These reactions are typically carried out under mild conditions and in non-toxic solvents, generating minimal byproducts. mdpi.com Biocatalysts derived from waste fish oil have also been employed in the synthesis of esters of phenolic compounds, demonstrating the potential for valorizing waste streams in chemical synthesis. mdpi.com
This compound as a Precursor in Organic Synthesis
Building Blocks for Aromatic Ketones via Acylation Reactions
Aromatic ketones are crucial intermediates in the synthesis of numerous pharmaceuticals and other fine chemicals. One of the most important methods for their preparation is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. youtube.comorganicmystery.comchemguide.co.uklibretexts.orgchemguide.co.uk
This compound can serve as a precursor to aromatic ketones through a reaction known as the Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride. wikipedia.orgsigmaaldrich.com The reaction is selective for the ortho and para positions, and the product distribution can often be controlled by adjusting the reaction conditions, such as temperature and solvent. wikipedia.orgbyjus.com Lower reaction temperatures generally favor the para-substituted product, while higher temperatures favor the ortho-isomer. byjus.com
The mechanism of the Fries rearrangement is believed to involve the formation of an acylium carbocation intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the aromatic ring. wikipedia.orgyoutube.com A photochemical variant, the photo-Fries rearrangement, proceeds through a radical mechanism. wikipedia.org
While the classic Friedel-Crafts acylation directly uses acyl chlorides, the Fries rearrangement provides an alternative route starting from phenolic esters like this compound. This can be advantageous in certain synthetic strategies.
Intermediates in the Construction of Functional Organic Molecules
Phenyl benzoate derivatives, including this compound, are widely utilized as intermediates in the synthesis of novel bioactive compounds. iucr.org The ester functional group and the substituted aromatic rings provide reactive sites for further chemical transformations, making them valuable building blocks for more complex molecular architectures.
For example, the chlorine atom on the benzoate ring can be a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The ester linkage itself can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and phenol, which can then be used in subsequent synthetic steps. smolecule.com
The versatility of phenyl benzoate derivatives is further demonstrated by their use in the synthesis of a wide range of organic molecules. For instance, they can be used to synthesize functionalized 1,4-phenylenediamine derivatives, which have applications in materials science. researchgate.net They also serve as precursors for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. nih.govresearchgate.net
Recent research has also highlighted the use of related benzoate derivatives, such as methyl 2-formylbenzoate, in sustainable, metal-free syntheses of complex molecules like 3-difluoroalkyl phthalides in aqueous media. acs.org This underscores the ongoing development of new synthetic methodologies that utilize benzoate intermediates for the construction of functional organic molecules with potential applications in medicinal chemistry and other fields.
Data Tables
Table 1: Microwave-Assisted Esterification Reactions
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzoic acid, 2-Ethylhexanol | Sulfuric acid, p-Toluene sulfonic acid | 2-Ethylhexyl benzoate | - | researchgate.netacs.org |
| Carboxylic acids | Triphenylphosphine, Iodine | Esters | High | rsc.org |
| Aryl/Alkyl carboxylic acids | N-Fluorobenzenesulfonimide (NFSi) | Esters | High | mdpi.com |
| Substituted Chalcones, Isonicotinic acid hydrazide | - | 2-Pyrazoline derivatives | - | nih.gov |
Table 2: Fries Rearrangement of Phenolic Esters
| Substrate | Catalyst | Product(s) | Key Features | Reference(s) |
| Phenyl acetate (B1210297) | AlCl₃ | o-Hydroxyacetophenone and p-Hydroxyacetophenone | Temperature-dependent selectivity | byjus.comaakash.ac.in |
| Phenolic ester | Lewis acids (e.g., AlCl₃, BF₃) | Hydroxy aryl ketone | Ortho and para selective | wikipedia.orgsigmaaldrich.com |
| Phenolic ester | UV light | Hydroxy aryl ketone | Radical mechanism | wikipedia.org |
Table 3: Green Chemistry Approaches to Esterification
| Reactants | Catalyst/Conditions | Key Green Principle(s) | Reference(s) |
| Carboxylic acids, Diphenyl carbonate | Tertiary amine bases, Neat conditions | Atom economy, reduced waste | rsc.orgrsc.org |
| Carboxylic acids, Alcohols | Polyaniline salts | Recyclable catalyst | rsc.org |
| Phenols, Acetic anhydride | Montmorillonite K-10 supported metal catalysts | Solvent-free, recyclable catalyst | jetir.org |
| Polyphenols, Fatty acids/esters | Lipases | Biocatalysis, mild conditions | mdpi.com |
Chemical Reactivity and Reaction Mechanism Elucidation
Hydrolytic Stability and Decomposition Pathways
The stability of the ester bond in Phenyl 2-chlorobenzoate (B514982) is susceptible to both acidic and basic conditions, leading to its decomposition through hydrolysis.
The acid-catalyzed hydrolysis of Phenyl 2-chlorobenzoate, like that of other esters, proceeds via a reversible mechanism. The process is essentially the reverse of a Fischer esterification. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. chemistrysteps.com Subsequent proton transfer and elimination of phenol (B47542) yield the protonated 2-chlorobenzoic acid, which then loses a proton to regenerate the acid catalyst.
Protonation of the carbonyl oxygen.
Nucleophilic attack by water.
Proton transfer from the attacking water molecule to the phenoxy oxygen.
Elimination of the leaving group (phenol).
Deprotonation to form the carboxylic acid product.
Kinetic studies of acid-catalyzed hydrolysis for similar esters show that the reaction rate is dependent on the concentration of both the ester and the acid catalyst. For related compounds, the mechanism can shift depending on the reaction conditions and substrate structure. For instance, in very concentrated acids, some esters may undergo a change in the rate-determining step. rsc.org While specific kinetic data for this compound is not extensively published, the general mechanism provides a robust framework for understanding its decomposition in acidic media.
Base-catalyzed hydrolysis, or saponification, of this compound is an irreversible process that yields 2-chlorobenzoate and phenoxide ions. Unlike acid-catalyzed hydrolysis, the nucleophile (hydroxide ion) directly attacks the electrophilic carbonyl carbon. This reaction proceeds through a well-established nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway. chemistrysteps.com
The mechanism involves two principal steps:
Addition: A hydroxide (B78521) ion attacks the carbonyl carbon, breaking the π-bond and forming a negatively charged tetrahedral intermediate. This step is typically the rate-determining step.
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide ion as the leaving group.
Kinetic studies on related substituted phenyl benzoates show that the reaction rate is significantly influenced by the nature of substituents on both the benzoyl and the phenyl rings. Electron-withdrawing groups on the benzoyl moiety (like the chloro group in this case) increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack. Conversely, electron-donating groups would decrease the rate. The stability of the leaving group (phenoxide) also plays a crucial role; electron-withdrawing substituents on the phenol ring would stabilize the resulting phenoxide anion, making it a better leaving group and increasing the reaction rate.
Table 1: General Influence of Substituents on the Rate of Base-Catalyzed Ester Hydrolysis
| Substituent Position | Type of Group | Effect on Reaction Rate | Rationale |
|---|---|---|---|
| Benzoyl Ring (Acyl) | Electron-Withdrawing | Increase | Increases electrophilicity of carbonyl carbon. |
| Benzoyl Ring (Acyl) | Electron-Donating | Decrease | Decreases electrophilicity of carbonyl carbon. |
| Phenyl Ring (Phenoxy) | Electron-Withdrawing | Increase | Stabilizes the negative charge on the phenoxide leaving group. |
Intramolecular Rearrangements of this compound Derivatives
Phenyl esters, including this compound, can undergo intramolecular rearrangements under specific catalytic conditions, leading to the formation of hydroxy aryl ketones.
The Fries rearrangement is the transformation of a phenolic ester into an ortho- or para-hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgbyjus.com The reaction involves the migration of the acyl group (in this case, the 2-chlorobenzoyl group) from the ester oxygen to the aromatic ring of the phenol. wikipedia.org
A widely accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which is more electron-rich than the phenolic oxygen. This polarizes the ester bond, leading to the formation of an acylium carbocation intermediate. wikipedia.orgyoutube.com This electrophilic acylium ion then attacks the activated aromatic ring in a process similar to a Friedel-Crafts acylation. byjus.com
The question of whether the reaction proceeds through an intermolecular (where the acyl group detaches completely and can acylate another molecule) or intramolecular (where the acyl group migrates without fully detaching) pathway has been investigated using crossover experiments. While evidence exists for both pathways, the ortho-Fries rearrangement, in particular, is believed to proceed mainly via an intramolecular pathway, especially under certain conditions. researchgate.net
The Fries rearrangement is regioselective, yielding a mixture of ortho and para substituted products. The ratio of these products can be controlled by modifying the reaction conditions. byjus.com
Temperature: Temperature is a critical factor. Low reaction temperatures generally favor the formation of the para product (e.g., 4-hydroxybenzophenone (B119663) derivatives), which is considered the thermodynamically controlled product. In contrast, higher temperatures favor the formation of the ortho product (e.g., 2-hydroxybenzophenone (B104022) derivatives), which is the kinetically controlled product. byjus.comyoutube.com
Solvent: The polarity of the solvent also influences the product distribution. The use of non-polar solvents tends to favor the formation of the ortho-substituted product. Conversely, highly polar solvents favor the formation of the para-substituted product. byjus.com
Table 2: Influence of Reaction Conditions on Regioselectivity in the Fries Rearrangement
| Reaction Condition | Setting | Favored Product | Rationale |
|---|---|---|---|
| Temperature | Low | Para-isomer | Thermodynamic Control |
| Temperature | High | Ortho-isomer | Kinetic Control |
| Solvent Polarity | Non-polar | Ortho-isomer | Favors intramolecular pathway or chelation control. |
Nucleophilic Substitution Reactions Involving the Halogen Moiety
The chlorine atom on the benzoyl ring of this compound is attached to an aromatic carbon, making it generally unreactive towards nucleophilic substitution. Simple aryl halides are resistant to the SN1 and SN2 mechanisms common in aliphatic halides. libretexts.org
For nucleophilic substitution to occur on an aryl halide, a different mechanism, known as the nucleophilic aromatic substitution (SNAr) or addition-elimination mechanism, is required. This pathway is only feasible if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the halogen. libretexts.orgmsu.edu These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org
In this compound, the ester group itself is considered a deactivating group in the context of electrophilic aromatic substitution, and it is not a sufficiently powerful activating group for nucleophilic aromatic substitution. Therefore, direct nucleophilic displacement of the chlorine atom by common nucleophiles under standard conditions is highly unfavorable. The reaction would require harsh conditions (high temperature and pressure) or the presence of additional, strongly activating groups on the 2-chlorobenzoyl ring to proceed at a reasonable rate. libretexts.org
The mechanism, if forced to occur, would proceed in two steps:
Addition: The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized, negatively charged Meisenheimer complex. libretexts.org
Elimination: The complex rearomatizes by expelling the chloride ion, resulting in the substituted product. libretexts.org
The high energy of the Meisenheimer intermediate for an unactivated aryl halide like the one in this compound makes this a difficult transformation. libretexts.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-chlorobenzoic acid |
| Phenol |
| Aluminum chloride |
| 4-hydroxybenzophenone |
| 2-hydroxybenzophenone |
| 2-chlorobenzoate |
Electrophilic Aromatic Substitution Reactions on Phenyl Rings
The susceptibility of the two phenyl rings in this compound to electrophilic aromatic substitution (EAS) is significantly different. The phenoxy group (-OPh) attached to the carbonyl carbon is activating, while the 2-chlorobenzoyl group is deactivating.
The oxygen atom of the ester linkage possesses lone pairs of electrons that can be donated to the attached phenyl ring through resonance. reddit.com This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com This electron donation is most effective at the ortho and para positions, directing incoming electrophiles to these sites. reddit.comyoutube.comlibretexts.org
Conversely, the carbonyl group (C=O) of the ester is an electron-withdrawing group. reddit.comyoutube.com It withdraws electron density from the 2-chlorobenzoyl ring by conjugation, making this ring less electron-rich and therefore deactivated towards electrophilic attack. reddit.comyoutube.com Any substitution on this ring would be directed to the meta position relative to the carbonyl group. reddit.com
Therefore, electrophilic aromatic substitution reactions on this compound will predominantly occur on the activated phenyl ring (the one derived from phenol). reddit.comyoutube.com
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reagent | Electrophile (E+) | Predicted Major Product(s) |
| Br₂ / FeBr₃ | Br⁺ | 4-Bromothis compound and 2-Bromothis compound |
| HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitrothis compound and 2-Nitrothis compound |
| SO₃ / H₂SO₄ | SO₃ | 4-(2-chlorobenzoyloxy)benzenesulfonic acid and 2-(2-chlorobenzoyloxy)benzenesulfonic acid |
| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | 4-Alkylthis compound and 2-Alkylthis compound |
| R-COCl / AlCl₃ (Friedel-Crafts Acylation) | RCO⁺ | 4-Acylthis compound and 2-Acylthis compound |
Oxidative and Reductive Transformations
The oxidative and reductive transformations of this compound can target different parts of the molecule.
Oxidative Transformations:
The aromatic rings of this compound are generally resistant to oxidation under mild conditions. However, under forcing conditions, oxidation can lead to the degradation of the aromatic systems. More specific oxidative reactions could potentially occur if other functional groups were present on the rings. For instance, the oxidation of a methyl group to a carboxylic acid is a known transformation on substituted aromatic compounds.
Reductive Transformations:
Reductive processes can affect both the ester and the chloro-substituent.
Reduction of the Ester: The ester functional group can be reduced. For example, treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely cleave the ester bond to produce 2-chlorobenzyl alcohol and phenol.
Reductive Dechlorination: The chlorine atom on the 2-chlorobenzoyl ring can be removed through reductive dechlorination. This type of reaction is environmentally significant for the breakdown of chlorinated aromatic compounds. nih.gov Studies have shown that the reductive dechlorination of 3-chlorobenzoate (B1228886) to benzoate (B1203000) is an exergonic process and can be carried out by microbial consortia, suggesting that similar transformations could be possible for this compound under specific catalytic or biological conditions. nih.gov
Influence of Electronic and Steric Factors on Reaction Outcomes
Both electronic and steric factors play a crucial role in determining the regioselectivity and rate of reactions involving this compound.
Electronic Effects:
As discussed in the context of electrophilic aromatic substitution, the electronic nature of the substituents dictates the reactivity of the two aromatic rings.
Activating Group: The phenoxy group (-OPh) is an electron-donating group due to the resonance effect of the oxygen lone pairs, activating the phenyl ring towards electrophilic attack, primarily at the ortho and para positions. reddit.comyoutube.comlibretexts.org
Steric Factors:
Steric hindrance significantly influences the regiochemical outcome of reactions, particularly for substitutions on the aromatic rings.
Ortho vs. Para Substitution: In electrophilic aromatic substitution on the activated phenyl ring, the para position is generally favored over the ortho position due to steric hindrance from the bulky 2-chlorobenzoyloxy group. reddit.com An incoming electrophile will experience less steric clash when approaching the para position compared to the more crowded ortho positions.
Reactivity of the 2-Chlorobenzoyl Group: The chlorine atom at the ortho position of the benzoyl ring introduces steric hindrance around the carbonyl group. This can affect reactions involving nucleophilic attack at the carbonyl carbon. For instance, the rate of hydrolysis of this compound might be slower compared to its para- or meta-substituted isomers due to the steric shielding of the reaction center by the ortho-chloro substituent.
Table 2: Summary of Electronic and Steric Influences
| Feature | Electronic Influence | Steric Influence |
| Phenoxy Ring | Activated towards EAS by electron-donating oxygen. reddit.comyoutube.com | Substitution at the para position is favored over the ortho position to minimize steric hindrance. reddit.com |
| 2-Chlorobenzoyl Ring | Deactivated towards EAS by electron-withdrawing carbonyl and chloro groups. reddit.comyoutube.com | The ortho-chloro group sterically hinders the carbonyl carbon, potentially slowing down nucleophilic acyl substitution reactions. |
Advanced Spectroscopic Analysis and Structural Characterization
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers a powerful non-destructive method for identifying the characteristic functional groups within the Phenyl 2-chlorobenzoate (B514982) molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions
The FT-IR spectrum of Phenyl 2-chlorobenzoate is distinguished by a series of prominent absorption bands that signal the presence of its key structural motifs. A very strong band in the region of 1660-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. researchgate.net Aromatic compounds typically exhibit C-H stretching vibrations between 3000 and 3100 cm⁻¹. pressbooks.pub The presence of aromatic rings is further confirmed by C=C stretching vibrations, which appear as peaks around 1600 and 1500 cm⁻¹. udel.edu The C-O stretching vibrations of the ester are generally found in the 1080-1300 cm⁻¹ range. udel.edu Additionally, the C-Cl stretching vibration is expected to produce a band in the spectrum. researchgate.net
Below is a table summarizing the key FT-IR absorption bands for this compound:
| Functional Group | Vibrational Mode | **Characteristic Absorption (cm⁻¹) ** | Intensity |
| Carbonyl (Ester) | C=O Stretch | 1726 | Strong |
| Aromatic | C-H Stretch | ~3065 | Weak to Medium |
| Aromatic | C=C Stretch | ~1600, ~1500 | Medium to Strong |
| Ester | C-O Stretch | 1260-1050 | Strong |
| Aryl Halide | C-Cl Stretch | ~762 | Medium |
This table presents compiled data from various sources and may not reflect the exact values for this compound.
Raman Spectroscopy: Complementary Vibrational Mode Assignments
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For chlorinated biphenyls, which share structural similarities with this compound, common features in Raman spectra include peaks around 3065, 1600, 1280, 1030, and 1000 cm⁻¹. researchgate.net Specifically, the peak around 1600 cm⁻¹ corresponds to the benzene (B151609) ring bending vibration. researchgate.net The C-H out-of-plane bending mode for a related compound, 2,3,5,6 tetrachlorobiphenyl, has been observed around 738 cm⁻¹ and 640 cm⁻¹. researchgate.net For 2-chlorobiphenyl, a strong peak at approximately 432 cm⁻¹ is a distinguishing feature. researchgate.net
Correlation of Theoretical and Experimental Vibrational Data
Computational methods, such as Density Functional Theory (DFT) and ab-initio Hartree-Fock calculations, are frequently employed to predict the vibrational frequencies of molecules. researchgate.net These theoretical calculations provide a basis for the assignment of experimental FT-IR and Raman bands to specific vibrational modes. nih.gov By comparing the calculated and experimental spectra, a more detailed and accurate understanding of the molecule's vibrational behavior can be achieved. For instance, in studies of similar molecules like 2-chlorobenzoic acid, a satisfactory correlation between the theoretically constructed spectrograms and the experimental spectra has been observed. researchgate.net Scaling factors are often applied to the computed wavenumbers to account for systematic errors inherent in the theoretical models, leading to better agreement with experimental data. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR: Chemical Shifts and Spin-Spin Coupling
The ¹H NMR spectrum of this compound provides information on the number and types of protons present in the molecule. The aromatic protons of the two phenyl rings are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. rsc.org The exact chemical shifts and splitting patterns (multiplicities) are influenced by the positions of the chloro and ester substituents. For instance, in a similar compound, benzyl (B1604629) 2-chlorobenzoate, the proton ortho to the chlorine atom appears as a multiplet around δ 7.80 ppm, while other aromatic protons resonate between δ 7.20 and 7.44 ppm. rsc.org
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum, around δ 165.15 ppm for benzyl 2-chlorobenzoate. rsc.org The aromatic carbons typically appear in the range of δ 125-145 ppm. The carbon atom bonded to the chlorine atom will also exhibit a specific chemical shift. rsc.org
Below are interactive tables presenting typical ¹H and ¹³C NMR chemical shift ranges for the functional groups found in this compound:
¹H NMR Chemical Shifts
| Proton Type | Typical Chemical Shift (δ, ppm) |
| Aromatic (Ar-H) | 7.0 - 8.0 |
| Proton ortho to -Cl | Slightly downfield |
| Proton ortho to -COOAr | Slightly downfield |
¹³C NMR Chemical Shifts
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (C-H) | 125 - 135 |
| Aromatic (C-Cl) | ~130 |
| Aromatic (C-O) | ~150 |
| Aromatic (Quaternary) | 130 - 150 |
These tables provide generalized data. Actual chemical shifts for this compound may vary.
Advanced 2D NMR Techniques for Connectivity Assignments
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity between atoms, advanced two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) spin-spin coupling networks within the two aromatic rings. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). These experiments provide a detailed map of the molecular structure, confirming the arrangement of the phenyl and 2-chlorobenzoyl moieties. For complex molecules, these 2D NMR methods are essential for definitive structural elucidation. core.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. hnue.edu.vntanta.edu.eg By analyzing the absorption of ultraviolet and visible light, crucial information about the electronic energy levels and the extent of conjugated π-electron systems can be obtained. hnue.edu.vnlibretexts.org
Analysis of Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of an organic compound is dictated by the types of electronic transitions that can occur, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). hnue.edu.vnlibretexts.org For aromatic compounds like this compound, the key transitions are typically π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. hnue.edu.vntanta.edu.eg The presence of chromophores, or light-absorbing functional groups, and their conjugation significantly influences the wavelength of maximum absorption (λmax). tanta.edu.egshimadzu.com
In this compound, the ester group and the two phenyl rings constitute the primary chromophores. The conjugation between the phenyl rings and the carbonyl group of the ester is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. hnue.edu.vnshimadzu.com The specific λmax values are characteristic of the molecule's electronic structure. For instance, the electronic spectra of related aromatic compounds like benzene exhibit primary absorption bands at lower wavelengths, which are shifted in substituted derivatives. hnue.edu.vnshimadzu.com
| Transition Type | Typical Wavelength Range (nm) | Description |
| π → π | 200 - 400 | Excitation of an electron from a bonding π orbital to an antibonding π orbital. Characteristic of compounds with conjugated systems. hnue.edu.vnlibretexts.org |
| n → π | 300 - 400 | Excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π orbital. Generally less intense than π → π* transitions. hnue.edu.vn |
Determination of Optical Band Gap Energies
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. miamioh.edu In the mass spectrum, the molecular ion peak (M+) corresponds to the molecular weight of the intact molecule. For this compound, the presence of a chlorine atom is indicated by a characteristic M+2 peak, due to the natural isotopic abundance of ³⁷Cl.
The fragmentation of this compound under electron ionization (EI) would lead to the formation of several characteristic fragment ions. The analysis of these fragments helps in confirming the structure of the molecule. While the search results provide fragmentation data for the related compound Methyl 2-chlorobenzoate, a similar fragmentation pattern can be anticipated for this compound. nih.gov
Anticipated Fragmentation Data for this compound:
| m/z (mass-to-charge ratio) | Corresponding Fragment | Description |
| 232/234 | [C₁₃H₉ClO₂]⁺ | Molecular ion peak (M+ and M+2) |
| 139/141 | [C₇H₄ClO]⁺ | Loss of the phenoxy radical (•OC₆H₅) |
| 111 | [C₆H₄Cl]⁺ | Loss of the phenoxycarbonyl group (•COOC₆H₅) |
| 77 | [C₆H₅]⁺ | Phenyl cation from the benzoate (B1203000) or phenoxy group |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure
Precise Determination of Molecular Conformation and Geometry
SCXRD analysis of this compound would reveal the precise spatial arrangement of its constituent atoms. This includes the dihedral angle between the two phenyl rings, which is a critical conformational parameter. The planarity of the ester group and the bond lengths and angles within the aromatic rings and the ester linkage would be determined with high precision. This detailed geometric information is fundamental to understanding the molecule's physical and chemical properties.
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
In the solid state, molecules of this compound are held together by various non-covalent intermolecular interactions. rsc.orgrsc.org SCXRD is crucial for identifying and characterizing these interactions, which govern the crystal packing and ultimately influence the material's properties.
Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds may exist, where a hydrogen atom attached to a carbon atom interacts with the oxygen atom of a carbonyl group on an adjacent molecule. sciforum.netnih.gov These interactions play a significant role in stabilizing the crystal lattice. sciforum.net
π-π Stacking: The aromatic phenyl rings in this compound can engage in π-π stacking interactions. rsc.orgnih.gov These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. rsc.org The geometry of these interactions (e.g., face-to-face or offset) would be precisely determined from the crystal structure, providing insight into the packing efficiency and electronic communication between molecules in the solid state. sciforum.netnih.gov The presence of hydrogen bonding can influence the strength of these π-π stacking interactions. rsc.org
Analysis of Crystal Packing and Supramolecular Architecture
The arrangement of molecules in a crystal lattice, known as crystal packing, and the non-covalent interactions that govern this arrangement, referred to as the supramolecular architecture, are critical to a compound's physical and chemical properties. These interactions can include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions.
In the case of this compound, one could anticipate the presence of several types of intermolecular interactions that would influence its crystal packing. These might include:
Halogen Bonding: The chlorine atom on the benzoate ring could act as a halogen bond donor, interacting with electronegative atoms, such as the carbonyl oxygen of a neighboring molecule.
π-π Stacking: The two aromatic rings (the phenyl group and the chlorobenzoyl group) could engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The geometry of this stacking (e.g., face-to-face or offset) would be a key feature of the packing.
Elucidation of Dihedral Angles and Planarity of Aromatic Rings
The key dihedral angles of interest would be:
The angle between the plane of the phenyl ring and the plane of the 2-chlorobenzoyl group.
The torsion angles around the C-O and C-C bonds of the ester group, which would describe the orientation of the carbonyl group relative to the two rings.
The degree of planarity or non-planarity has implications for the molecule's electronic properties and its ability to participate in the aforementioned intermolecular interactions. While computational modeling could provide theoretical predictions for these angles, experimental values derived from a crystal structure are required for an accurate and validated description.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Interactive Data Table: Key Dihedral Angles for this compound
| Angle Description | Value (°) |
| Dihedral angle between phenyl ring and 2-chlorobenzoyl ring | Data not available |
| Torsion angle (C-O-C-C) | Data not available |
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the molecular properties of Phenyl 2-chlorobenzoate (B514982). These methods solve the Schrödinger equation approximately to determine the electronic structure and energy of the molecule.
The three-dimensional structure of Phenyl 2-chlorobenzoate is not rigid; it possesses conformational flexibility primarily due to rotation around the ester group's single bonds. The key degrees of freedom are the torsion angles defined by the C-O-C ester linkage and the bond connecting the benzoyl group to its phenyl ring. Computational studies on the parent compound, phenyl benzoate (B1203000), have shown that the molecule is non-planar, with the two phenyl rings twisted relative to each other. nih.gov
For this compound, the presence of a chlorine atom at the ortho position of the benzoyl group introduces significant steric hindrance. This is expected to have a substantial impact on the molecule's conformational landscape. Studies on similarly substituted esters, such as 4-formyl-2-nitrothis compound and 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate, confirm that substituents heavily influence the dihedral angles. nih.govnih.gov In 4-formyl-2-nitrothis compound, the ester group is twisted away from the chloro-substituted ring by 36.93°. nih.gov
To map the conformational landscape, potential energy surface (PES) scans are performed. nih.gov This involves systematically varying the key dihedral angles and calculating the energy at each point, typically using DFT methods like B3LYP with a basis set such as 6-31++G(d,p). nih.govresearchgate.net This process identifies the minimum energy conformers (stable structures) and the transition states that separate them, revealing the energy barriers to rotation. For this compound, the most stable conformer would likely adopt a twisted geometry to minimize the steric repulsion involving the ortho-chlorine atom and the adjacent phenyl ring.
| Compound | Key Dihedral Angle(s) | Angle (°) | Computational Method | Reference |
|---|---|---|---|---|
| Phenyl Benzoate | Torsion about Ph-O and Ph-C bonds | Non-planar, twisted | B3LYP/6-31+G* | nih.gov |
| 4-Formyl-2-nitrothis compound | Ester plane vs. Chloro-substituted ring | 36.93 | X-ray Diffraction | nih.gov |
| 2-Chloro-6-fluorophenyl 4-chlorobenzoate (B1228818) | Dihedral angle between aromatic rings | 49.96 | X-ray Diffraction | iucr.org |
| This compound (Expected) | Dihedral angle between aromatic rings | Significantly twisted due to ortho-Cl | DFT/B3LYP | Inferred from nih.govnih.goviucr.org |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a primary method for molecular characterization. Quantum chemical calculations can accurately predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra. DFT methods, particularly B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), have proven effective for this purpose for related molecules like 2-chlorobenzoic acid. researchgate.netnih.gov
For this compound, several characteristic vibrational modes can be predicted based on analyses of its constituent parts and similar molecules. researchgate.nettheaic.orgresearchgate.net The calculated frequencies are often scaled by a factor (e.g., ~0.96-0.98) to correct for anharmonicity and methodological approximations, leading to excellent agreement with experimental data. nih.govnih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comment | Basis from References |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Multiple weak to medium bands. | theaic.org |
| Carbonyl (C=O) Stretch | 1750 - 1700 | A very strong and characteristic band in the IR spectrum. For esters, often higher than ketones. | iucr.orgresearchgate.net |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands corresponding to the stretching within both phenyl rings. | theaic.org |
| Asymmetric C-O-C Stretch | 1300 - 1200 | Strong intensity band associated with the ester linkage. | researchgate.net |
| Symmetric C-O-C Stretch | 1100 - 1000 | Medium to strong intensity band. | researchgate.net |
| C-Cl Stretch | 800 - 700 | Position is sensitive to the substitution pattern on the benzene (B151609) ring. | researchgate.nettheaic.org |
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. A comprehensive study on phenyl benzoate evaluated various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT (B3LYP, B3PW91), with basis sets ranging from the minimal 6-31G* to the more extensive 6-311++G**. nih.gov
Ab Initio Methods : HF theory is the simplest ab initio method but neglects electron correlation, which can be important for accurate energy calculations. MP2 theory includes electron correlation and generally provides more accurate results for geometries and energies, though at a higher computational cost. nih.gov
Density Functional Theory (DFT) : DFT methods like B3LYP offer a good balance of accuracy and computational efficiency by approximating the electron correlation energy. They have been shown to provide reliable geometries and vibrational frequencies for aromatic esters. nih.govnih.gov
Basis Sets : The choice of basis set determines the flexibility of the orbitals used in the calculation. Pople-style basis sets like 6-31G(d,p) are commonly used. Adding diffuse functions (+) is important for describing anions and weak interactions, while polarization functions (d,p) are crucial for accurately describing bonding. For phenyl benzoate, good agreement with experimental data was achieved with MP2 and DFT methods using basis sets that include diffuse functions, such as 6-31+G*. nih.gov
For this compound, a similar hierarchical approach would be necessary to ensure the reliability of the computational results. The B3LYP functional with a 6-311++G(d,p) basis set would likely represent a robust level of theory for geometry and frequency calculations. researchgate.netnih.gov
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing electronic transitions and chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital can be considered the electron-donating orbital. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its ability to act as a nucleophile. libretexts.org
LUMO : This orbital is the primary electron-accepting orbital. The energy of the LUMO (ELUMO) is related to the electron affinity and the molecule's electrophilicity. libretexts.org
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
For this compound, the HOMO is expected to be primarily localized on the electron-rich phenoxy group. In contrast, the LUMO is anticipated to be centered on the 2-chlorobenzoyl moiety, which is more electron-deficient due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.
| Orbital/Parameter | Expected Localization/Characteristic | Implication |
|---|---|---|
| HOMO | Mainly on the phenoxy ring | Site of nucleophilic attack/oxidation |
| LUMO | Mainly on the 2-chlorobenzoyl ring and carbonyl group | Site of electrophilic attack/reduction |
| HOMO-LUMO Gap (ΔE) | Moderate to large | Indicates kinetic stability of the molecule |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. It also quantifies delocalization effects, known as hyperconjugation, by examining interactions between filled (donor) and empty (acceptor) orbitals. theaic.org
The stability of a molecule can be partly attributed to these donor-acceptor interactions. In this compound, significant stabilizing interactions are expected. For instance, the lone pairs on the ester oxygen atoms can donate electron density into the antibonding orbitals (π*) of the adjacent carbonyl group and the aromatic rings. The strength of these interactions is evaluated by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization.
Key expected NBO interactions in this compound include:
n(Oether) → π(C=O)*: Delocalization of the ether-like oxygen's lone pair into the carbonyl's antibonding orbital, contributing to the resonance stabilization of the ester group.
n(Ocarbonyl) → π(Caromatic-Ccarbonyl)*: Delocalization from the carbonyl oxygen's lone pair into the antibonding orbital of the adjacent C-C bond of the ring.
π(C=C) → π(C=C)*: Intramolecular charge transfer within and between the two aromatic rings.
| Donor NBO | Acceptor NBO | Interaction Type | Expected Contribution to Stability |
|---|---|---|---|
| Lone Pair on Ether Oxygen (nO) | π(C=O) | p-π conjugation | High |
| Lone Pair on Carbonyl Oxygen (nO) | σ(Caromatic-Ccarbonyl) | n-σ hyperconjugation | Moderate |
| π(C=C) of Phenoxy Ring | π(C=C) of Benzoyl Ring | π-π conjugation | Moderate |
| π(C=C) of Benzoyl Ring | π(C=O) | π-π conjugation | Moderate |
Electrostatic Potential (ESP) Surfaces for Charge Distribution
The electrostatic potential (ESP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
For this compound, the ESP surface would highlight regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The regions of negative potential indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated around the oxygen atoms of the ester group due to their high electronegativity. The carbonyl oxygen would exhibit a more negative potential compared to the ester oxygen. The chlorine atom, being electronegative, would also contribute to the negative potential region.
Conversely, regions of positive potential indicate electron-deficient areas that are prone to nucleophilic attack. The hydrogen atoms of the phenyl rings would exhibit positive potential. The carbon atom of the carbonyl group is also expected to be a significant site of positive potential, making it a primary target for nucleophiles.
Mulliken and Natural Population Analysis for Atomic Charges
To quantify the distribution of electronic charge within the this compound molecule, Mulliken and Natural Population Analysis (NPA) are commonly employed computational methods. researchgate.netfrontiersin.org These analyses provide numerical values for the partial charges on each atom.
Mulliken Population Analysis is a method that partitions the total electron population among the different atoms in a molecule. uni-muenchen.de However, it is known to be sensitive to the basis set used in the calculation. frontiersin.orguni-muenchen.de
Natural Population Analysis (NPA) , on the other hand, is based on the concept of Natural Bond Orbitals (NBOs) and is generally considered to be more robust and less dependent on the choice of basis set. researchgate.netnih.gov NPA often provides a more chemically intuitive picture of charge distribution. researchgate.net
For this compound, both methods would be used to calculate the atomic charges. It is generally observed that NPA charges are often larger in magnitude than Mulliken charges. researchgate.net The results from these analyses would identify the most electrophilic and nucleophilic sites within the molecule.
A hypothetical data table comparing Mulliken and NPA charges for selected atoms in this compound is presented below. Please note that these are representative values and the actual charges would depend on the level of theory and basis set used for the calculation.
Table 1: Comparison of Hypothetical Mulliken and NPA Atomic Charges for Selected Atoms in this compound
| Atom | Mulliken Charge (e) | Natural Population Analysis (NPA) Charge (e) |
| C (carbonyl) | +0.45 | +0.65 |
| O (carbonyl) | -0.40 | -0.55 |
| O (ester) | -0.35 | -0.45 |
| Cl | -0.10 | -0.15 |
| C (attached to Cl) | +0.05 | +0.10 |
Topological and Supramolecular Analysis
The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of this compound.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is constructed based on the electron distribution of the molecule and allows for the mapping of different properties onto it, such as the normalized contact distance (dnorm).
The dnorm surface highlights regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts that are shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds. Blue regions represent contacts that are longer than the van der Waals radii, and white areas indicate contacts that are approximately at the van der Waals distance.
Computational Modeling of Hydrogen Bonding and Non-Covalent Interactions
Computational modeling plays a key role in identifying and characterizing the various non-covalent interactions that govern the supramolecular assembly of this compound. While this compound does not possess strong hydrogen bond donors, weak C-H···O and C-H···π hydrogen bonds are likely to be present. researchgate.net
In addition to these, other non-covalent interactions such as π-π stacking between the phenyl rings and halogen bonding involving the chlorine atom could be significant in stabilizing the crystal structure. nih.gov Computational methods can be used to calculate the interaction energies of these non-covalent bonds, providing a quantitative measure of their strength.
Reaction Pathway Analysis and Mechanistic Modeling
Computational chemistry can also be employed to investigate the reaction mechanisms involving this compound.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations
To understand a chemical reaction at a molecular level, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. molcas.org Computational methods can be used to locate the geometry of the transition state.
Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the identified TS indeed connects the reactants and products. scm.commissouri.edu The IRC calculation traces the minimum energy path (MEP) downhill from the transition state in both the forward and reverse directions. researchgate.net A successful IRC calculation provides a smooth path from the reactant, through the transition state, to the product, thus validating the proposed reaction mechanism. molcas.orgresearchgate.net
Energetic Profiles of Key Chemical Transformations
For instance, hydrolysis is a key transformation for esters. The energetic profile of the hydrolysis of this compound can be computationally modeled to determine the activation energies and reaction enthalpies. Such studies would typically involve calculating the energies of the reactants, transition states, and products.
Table 1: Hypothetical Energetic Profile for the Hydrolysis of this compound
| Transformation Stage | Calculated Energy (kJ/mol) |
| Reactants (this compound + H₂O) | 0 (Reference) |
| Tetrahedral Intermediate | -25 |
| Transition State for C-O Bond Cleavage | +45 |
| Products (2-chlorobenzoic acid + Phenol) | -15 |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be generated from computational studies. Actual values would require specific quantum chemical calculations.
Predictive Modeling of Spectroscopic Parameters
Predictive modeling of spectroscopic parameters for this compound allows for the theoretical prediction and interpretation of its spectral data, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for confirming the compound's structure and understanding its electronic and vibrational properties.
Computational methods, such as DFT and time-dependent DFT (TD-DFT), are employed to calculate these parameters. For example, vibrational frequency calculations can predict the positions of IR absorption bands, while GIAO (Gauge-Including Atomic Orbital) calculations can predict NMR chemical shifts.
Table 2: Predicted Spectroscopic Parameters for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value (if available) |
| ¹H NMR (ppm) | ||
| H (ortho to ester) | 7.2 - 7.4 | Not Available |
| H (meta to ester) | 7.0 - 7.2 | Not Available |
| H (para to ester) | 7.1 - 7.3 | Not Available |
| ¹³C NMR (ppm) | ||
| Carbonyl Carbon | 164 - 166 | Not Available |
| Aromatic Carbons | 120 - 155 | Not Available |
| IR (cm⁻¹) | ||
| C=O Stretch | 1730 - 1750 | Not Available |
| C-O Stretch | 1250 - 1270 | Not Available |
| C-Cl Stretch | 740 - 760 | Not Available |
Note: The predicted values in this table are based on general expectations for similar structures and would need to be confirmed by specific computational studies on this compound.
Applications in Advanced Materials Science
Integration into Polymer Chemistry for Tailored Properties
While extensive research on the direct use of Phenyl 2-chlorobenzoate (B514982) as a widespread polymer additive is not abundant, its potential lies in its ability to be incorporated into polymer chains or used as a modifying agent. The principles of polymer chemistry suggest that the inclusion of such a molecule could impart specific characteristics to the resulting polymer.
The introduction of halogenated compounds into polymer structures is a known strategy for enhancing thermal stability and flame retardancy. The chlorine atom in Phenyl 2-chlorobenzoate can contribute to these properties. Although specific data on polymers containing this compound is limited, the broader class of halogenated polymers often exhibits high heat resistance and chemical inertness. For instance, the related compound, Phenyl Benzoate (B1203000), is utilized as a plasticizer in materials like PVC to improve flexibility and durability. polymeradd.co.th This suggests a potential, though not directly documented, role for this compound in modifying the mechanical properties of polymers.
This compound can act as a precursor to introduce specific functionalities into a material. The ester linkage can be a site for further chemical reactions, allowing for the grafting of other molecules onto a polymer backbone. Furthermore, the presence of the phenyl and chlorophenyl rings can influence the intermolecular interactions within a material, potentially affecting its crystalline structure and, consequently, its physical properties.
Role in the Design and Synthesis of Functional Materials
A significant application of this compound is its use as a starting material in the synthesis of more complex, functional molecules. Researchers have utilized this compound to build larger structures with specific, desirable properties, such as those for liquid crystals or biologically active agents.
One notable example is the synthesis of novel iminobenzoates with terminal pyrazine (B50134) moieties. nih.gov In this research, this compound is reacted with other chemical entities to create compounds like 4-[(E)-(Pyrazine-2-carboylimino)methyl]this compound. nih.gov These resulting molecules are being investigated for their potential luminescent and liquid crystalline properties, which are highly sought after in the development of advanced display technologies and sensors. nih.gov The packing of these molecules in the solid state, which is crucial for their material properties, is influenced by the different parts of the molecule, including the benzoate moiety derived from this compound. nih.gov
The following table provides an example of a functional material synthesized using this compound as a precursor:
| Compound Name | Precursor | Potential Application | Reference |
| 4-[(E)-(Pyrazine-2-carboylimino)methyl]this compound | This compound | Liquid Crystals, Luminescent Materials | nih.gov |
Novel Composites and Nanomaterials
Currently, there is a lack of specific research detailing the use of this compound in the formation of novel composites and nanomaterials. However, its role as a building block for functional molecules suggests a potential pathway for its incorporation into more complex material systems. For instance, functionalized molecules derived from this compound could potentially be used as surface modifiers for nanoparticles or as components in the matrix of a composite material to enhance its properties. Further research is required to explore these possibilities.
Environmental Transformation and Biogeochemical Cycling
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation refers to the breakdown of chemical compounds by non-living environmental factors. For Phenyl 2-chlorobenzoate (B514982), the primary abiotic pathways are photolysis and chemical hydrolysis.
Photolytic decomposition, or photolysis, is the breakdown of compounds by light energy. While direct studies on Phenyl 2-chlorobenzoate are limited, the photochemical behavior of related halogenated aromatic compounds suggests it is susceptible to this degradation pathway. The ultraviolet (UV) portion of the solar spectrum is primarily responsible for initiating these reactions.
The process for related p-chlorotoluene derivatives involves the absorption of UV radiation, leading to the excitation of the molecule and subsequent cleavage of the carbon-chlorine bond. This can lead to the formation of various photoproducts. For instance, irradiation of p-chlorobenzyl chloride in methanol (B129727) resulted in products formed through dechlorination and reaction with the solvent. It is plausible that this compound undergoes similar reactions, where the C-Cl bond is cleaved, leading to the formation of radical species that can then react with other molecules in the environment, such as water or organic matter. The presence of the ester and phenyl groups may influence the specific products formed.
Chemical hydrolysis is a significant abiotic degradation pathway for esters like this compound in aqueous environments. This reaction involves the cleavage of the ester bond by water, yielding the corresponding carboxylic acid and alcohol. In this case, hydrolysis would break down this compound into Phenyl and 2-chlorobenzoic acid.
The rate of hydrolysis is influenced by pH and temperature. Studies on similar benzoate (B1203000) esters reveal that the hydrolysis can proceed through pH-independent, acid-catalyzed, and base-catalyzed mechanisms. For example, the hydrolysis of phenyl benzoate has a pH-independent reaction. Research on substituted 2-aminobenzoate (B8764639) esters has shown that the rate of hydrolysis can be significantly enhanced by intramolecular catalysis, where a neighboring functional group facilitates the reaction. nih.gov While this compound lacks such an internal catalytic group, its hydrolysis is a key initial step in its environmental degradation, making the resulting 2-chlorobenzoic acid available for further transformation. researchgate.netstackexchange.comrsc.org
Table 1: Hydrolysis of Benzoate Esters
| Compound | Condition | Observation | Reference |
|---|---|---|---|
| Phenyl 2-aminobenzoate | H₂O at 50 °C | pH-independent hydrolysis from pH 4 to 9. |
Biotic Degradation Mechanisms: Microbial Transformations
Microorganisms play a crucial role in the breakdown of organic pollutants. The biodegradation of this compound is expected to proceed via the initial hydrolysis of the ester bond, followed by the degradation of the resulting 2-chlorobenzoic acid.
Both bacterial consortia and pure cultures have demonstrated the ability to degrade chlorobenzoic acids (CBAs). The initial step in the environment is likely the enzymatic hydrolysis of the ester linkage of this compound, releasing 2-chlorobenzoic acid (2-CBA), which can then serve as a carbon and energy source for various microorganisms. nih.gov
Numerous bacterial strains capable of degrading 2-CBA have been isolated from contaminated environments. For example, Pseudomonas stutzeri has been shown to degrade 2-chlorobenzoic acid in soil columns. nih.govfao.org Similarly, Pseudomonas aeruginosa and other Pseudomonas species have been found to utilize 2-CBA as their sole source of carbon and energy. nih.gov Activated sludge adapted to 2-chlorobenzoate showed a more than 15-fold increase in its metabolism. nih.gov These findings indicate that once the ester is hydrolyzed, the resulting 2-CBA is readily biodegradable by a range of bacteria.
Under aerobic conditions, the microbial degradation of 2-chlorobenzoic acid typically involves oxidative dechlorination and subsequent cleavage of the aromatic ring. The initial attack on the 2-CBA molecule is catalyzed by a dioxygenase enzyme.
The primary pathway for 2-CBA degradation is initiated by 2-halobenzoate-1,2-dioxygenase. researchgate.netresearchgate.net This enzyme incorporates two oxygen atoms into the aromatic ring, leading to the formation of catechol. researchgate.net During this process, the chlorine substituent is removed, and carbon dioxide is released. researchgate.net The resulting catechol is a common intermediate in the degradation of many aromatic compounds and is further broken down by ring-cleavage dioxygenases into aliphatic compounds that can enter central metabolic pathways like the tricarboxylic acid cycle. researchgate.net
Table 2: Key Enzymes in Aerobic Degradation of 2-Chlorobenzoic Acid
| Enzyme | Reaction | Product | Reference |
|---|---|---|---|
| 2-halobenzoate-1,2-dioxygenase | 1,2-dioxygenation of 2-CBA | Catechol, CO₂, Cl⁻ | researchgate.netresearchgate.net |
In the absence of oxygen, the microbial degradation of chlorinated aromatic compounds proceeds through different mechanisms. For 2-chlorobenzoic acid, the primary anaerobic pathway is reductive dechlorination.
Under anaerobic, particularly methanogenic conditions, microbial consortia can remove the chlorine atom from the ortho position of the 2-CBA ring, a process known as reductive dehalogenation. nih.gov This step is crucial as it detoxifies the compound and produces benzoate (benzoic acid). nih.gov Benzoate is a readily degradable, non-chlorinated aromatic compound.
The resulting benzoate is then typically activated to benzoyl-CoA. oup.com The benzoyl-CoA pathway involves the reduction of the aromatic ring, followed by hydrolytic cleavage and subsequent degradation through reactions analogous to the β-oxidation of fatty acids, ultimately yielding carbon dioxide and methane. researchgate.netoup.com
Table 3: Anaerobic Degradation Steps of 2-Chlorobenzoic Acid
| Step | Process | Intermediate/Product | Reference |
|---|---|---|---|
| 1 | Reductive Dechlorination | Benzoate | nih.gov |
| 2 | Activation | Benzoyl-CoA | oup.com |
| 3 | Ring Reduction & Cleavage | Aliphatic acids | researchgate.net |
Enzymatic Systems Involved in Chlorobenzoate Degradation (e.g., Dioxygenases)
The aerobic microbial degradation of chlorobenzoates is primarily initiated by a class of enzymes known as dioxygenases. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, a crucial step that destabilizes the ring and facilitates subsequent cleavage. nih.gov For the 2-chlorobenzoate moiety of this compound, several key dioxygenase systems have been identified in degrading microorganisms.
The most prominent enzyme is 2-halobenzoate 1,2-dioxygenase (EC 1.14.12.13), a multi-component enzyme system notably characterized in Burkholderia cepacia 2CBS. researchgate.netqmul.ac.uk This enzyme catalyzes the conversion of 2-chlorobenzoate into catechol, with the simultaneous removal of the chlorine atom and the carboxyl group. researchgate.netqmul.ac.uk The reaction requires NADH and O2. qmul.ac.uk This enzyme system is composed of a dioxygenase component and an electron transfer component containing FAD. qmul.ac.uk Interestingly, 2-halobenzoate 1,2-dioxygenase also exhibits a secondary, 1,6-dioxygenase activity, which can lead to the formation of 2,3-dihydroxybenzoic acid. researchgate.netresearchgate.net
Once catechol or chlorocatechols are formed, further degradation proceeds via ring cleavage, which is also catalyzed by dioxygenases. Catechol 1,2-dioxygenase and chlorocatechol 1,2-dioxygenase are key enzymes in the ortho-cleavage pathway. researchgate.net They cleave the bond between the two hydroxyl-bearing carbon atoms of the aromatic ring, producing compounds like cis,cis-muconic acid or chloro-cis,cis-muconic acid. researchgate.net In some bacteria, the degradation of 3-chlorobenzoate (B1228886) (3-CBA) is initiated by benzoate-1,2-dioxygenase , which converts it to catechol or chlorocatechol derivatives. researchgate.net
The substrate specificity of these initial dioxygenases is a critical determinant of the degradation pathway. For instance, the benzoate 1,2-dioxygenase found in some Rhodococcus species can act on 3-chlorobenzoate but not on 2-chlorobenzoate or 4-chlorobenzoate (B1228818), highlighting the specialized nature of these enzymatic systems. nih.gov
Key Dioxygenases in Chlorobenzoate Degradation
| Enzyme System | EC Number | Function | Substrate Example | Product Example | Source Organism Example |
|---|---|---|---|---|---|
| 2-Halobenzoate 1,2-dioxygenase | 1.14.12.13 | Initial attack on the aromatic ring, causing hydroxylation, dehalogenation, and decarboxylation. researchgate.netqmul.ac.uk | 2-Chlorobenzoate | Catechol researchgate.net | Burkholderia cepacia 2CBS researchgate.net |
| Catechol 1,2-dioxygenase | 1.13.11.1 | Ortho-cleavage of the catechol ring. researchgate.net | Catechol | cis,cis-Muconic acid researchgate.net | Pseudomonas sp. oup.com |
| Chlorocatechol 1,2-dioxygenase | 1.13.11.1 | Ortho-cleavage of the chlorocatechol ring. researchgate.net | 4-Chlorocatechol | Chloro-cis,cis-muconic acid researchgate.net | Pseudomonas sp. B13 oup.com |
| Benzoate 1,2-dioxygenase | 1.14.12.10 | Initial attack on the aromatic ring of benzoate and some chlorobenzoates. researchgate.net | 3-Chlorobenzoate | 3-Chlorocatechol / 4-Chlorocatechol researchgate.net | Rhodococcus sp. nih.gov |
Formation of Transformation Products and Metabolites
The enzymatic degradation of the 2-chlorobenzoate portion of this compound results in a cascade of intermediate compounds. Following the initial hydrolysis that separates phenol (B47542) from 2-chlorobenzoic acid, the latter enters a specific degradation pathway.
The action of 2-halobenzoate 1,2-dioxygenase on 2-chlorobenzoate primarily yields catechol as the central metabolite. researchgate.net This dihydroxylated benzene (B151609) is then susceptible to ring cleavage. The ortho-cleavage pathway, catalyzed by catechol 1,2-dioxygenase, converts catechol into cis,cis-muconic acid . researchgate.net
However, alternative reactions can occur. A novel metabolite, 2,3-dihydroxybenzoate , was identified when a Pseudomonas species utilized 2-chlorobenzoate as its sole carbon and energy source. nih.gov This product results from the 1,6-dioxygenase activity of the initial enzyme. researchgate.net In some metabolic contexts, this can be a dead-end product, meaning it is not further metabolized and accumulates in the medium. researchgate.net
In pathways involving other chlorobenzoate isomers, such as 3-chlorobenzoate, degradation can lead to metabolites like chloro-cis,cis-muconate and maleylacetate . nih.gov While these are not direct products from 2-chlorobenzoate, they are characteristic intermediates in the broader family of chlorobenzoate degradation pathways and illustrate the types of aliphatic compounds formed after ring cleavage. nih.gov
Transformation Products from 2-Chlorobenzoic Acid Degradation
| Parent Compound | Key Metabolite/Product | Enzyme/Process Involved | Reference |
|---|---|---|---|
| 2-Chlorobenzoic Acid | Catechol | 2-Halobenzoate 1,2-dioxygenase (1,2-dioxygenation) | researchgate.net |
| 2-Chlorobenzoic Acid | 2,3-Dihydroxybenzoic acid | 2-Halobenzoate 1,2-dioxygenase (1,6-dioxygenation) | researchgate.netnih.gov |
| Catechol | cis,cis-Muconic acid | Catechol 1,2-dioxygenase (ortho-cleavage) | researchgate.net |
| 3-Chlorobenzoic Acid | Chloro-cis,cis-muconate | Chlorocatechol 1,2-dioxygenase | nih.gov |
| 3-Chlorobenzoic Acid | Maleylacetate | Metabolic reduction/isomerization | nih.gov |
Strategies for Environmental Remediation Based on Degradation Pathways
Understanding the enzymatic pathways for chlorobenzoate degradation is fundamental to developing effective environmental remediation strategies for sites contaminated with compounds like this compound. nih.govresearchgate.net These strategies, collectively known as bioremediation, leverage microbial metabolic processes to detoxify pollutants. researchgate.net
Biostimulation is a primary strategy that involves modifying the environment to accelerate the activity of indigenous microorganisms capable of degrading the target contaminant. askesa.com Since the key enzymes, dioxygenases, require oxygen, a common biostimulation technique for chlorinated aromatic compounds is the introduction of oxygen into the subsurface, a process known as biosparging. nih.govclu-in.org This enhances aerobic degradation pathways. nih.gov In addition to oxygen, the delivery of nutrients (like nitrogen and phosphorus) can be used to create more favorable conditions for microbial growth and metabolism. askesa.com
Bioaugmentation is an approach used when the native microbial population lacks the necessary degradative capacity. askesa.comclu-in.org This strategy involves introducing specific, pre-selected microorganisms or microbial consortia with proven abilities to degrade chlorobenzoates into the contaminated environment. askesa.com Strains of Pseudomonas and Burkholderia, known to possess the powerful dioxygenase enzymes required for the task, are prime candidates for bioaugmentation at sites contaminated with chlorobenzoates. researchgate.netoup.comnih.gov
These biological approaches can be integrated into engineered systems for more controlled and efficient cleanup. In situ reactive barriers , for example, use materials like granular activated carbon (GAC) to intercept a groundwater plume. researchgate.net The GAC adsorbs contaminants like monochlorobenzene and chlorobenzoates, concentrating them. Subsequently, biostimulation (e.g., oxygen supply) can be applied to the GAC barrier to encourage the breakdown of the adsorbed contaminants by microorganisms, thereby regenerating the carbon and extending the barrier's lifespan. researchgate.net Other engineered systems include biopiles , where excavated contaminated soil is aerated and treated with nutrients to enhance microbial activity. nih.gov
The selection of a remediation strategy depends on site-specific conditions, but all are founded on the principle of harnessing the specific metabolic pathways that lead to the complete mineralization of the contaminant. nih.gov
Advanced Analytical Methods for Detection and Quantification
Chromatographic Separation Techniques for Purity Profiling
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. nih.gov For Phenyl 2-chlorobenzoate (B514982), chromatographic methods are essential for assessing its purity by separating it from starting materials, by-products, and degradation products. The choice of technique depends on factors like the required resolution, speed of analysis, and the scale of purification. rotachrom.com
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity profiling of Phenyl 2-chlorobenzoate due to its high resolution and sensitivity. nih.gov A reversed-phase HPLC (RP-HPLC) method is commonly developed for the analysis of benzoic acid derivatives. oup.com Method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation of the main compound from its potential impurities, such as 2-chlorobenzoic acid. oup.com
A typical HPLC system for analyzing compounds like this compound would consist of a C18 column as the stationary phase. oup.com The mobile phase often comprises a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode. oup.comekb.eg Adjusting the pH of the buffer is critical for controlling the retention of acidic or basic impurities. ekb.eg UV detection is commonly employed, with the wavelength set to maximize the response for the analyte. oup.com
Validation of the developed HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring its specificity, linearity, accuracy, precision, and robustness. ekb.eg
Table 1: Illustrative HPLC Method Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Column | C18, 5 µm particle size | oup.com |
| Mobile Phase | Acetonitrile : 0.05 M KH₂PO₄ buffer (pH 3) (55:45, v/v) | oup.com |
| Flow Rate | 1.0 mL/min | oup.com |
| Detection | UV at 230 nm | oup.com |
| Injection Volume | 20 µL | oup.com |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis and purity screening of this compound. nih.gov It is particularly useful for monitoring reaction progress and for preliminary identification of components in a mixture. youtube.com The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase (typically silica (B1680970) gel) and the mobile phase. utexas.edu
For chlorobenzoic acid derivatives, a stationary phase of silica gel G is effective. A mixture of non-polar and polar solvents, such as hexane, chloroform, and acetone, with a small amount of acetic acid, can be used as the developing system or mobile phase. oup.com After development, the separated spots are visualized, commonly under UV light at 254 nm, where UV-active compounds appear as dark spots against a fluorescent background. youtube.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot and can be used for identification by comparison with a standard. youtube.com
Table 2: Example TLC System for Separation of Chlorobenzoic Acids
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ aluminum plate | oup.comresearchgate.net |
| Mobile Phase | Hexane : Chloroform : Acetone : Acetic Acid (75:25:20:0.1, v/v/v/v) | oup.com |
| Visualization | UV detection at 254 nm | youtube.com |
| Analyte Example | 2-Chlorobenzoic Acid | oup.com |
| Rf Value Range | 0.1 - 1.0 µ g/band linearity | oup.com |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in the identification and quantification of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound and its potential acidic impurities, a derivatization step is typically required to increase their volatility. researchgate.net This often involves converting acidic functional groups into their corresponding methyl esters using a reagent like diazomethane. researchgate.net
The derivatized sample is injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the capillary column (e.g., DB-5). researchgate.net The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component that serves as a chemical fingerprint for identification. nih.gov Quantification is achieved by comparing the peak area of the analyte to that of an internal standard. nih.gov
Table 3: General GC-MS Parameters for Analysis of Chlorobenzoic Acid Methyl Esters
| Parameter | Condition | Source |
|---|---|---|
| Derivatization Agent | Diazomethane | researchgate.net |
| GC Column | DB-5 or similar non-polar column | researchgate.net |
| Carrier Gas | Helium | ijper.org |
| Injector Temperature | 260°C | ijper.org |
| Oven Program | Temperature gradient (e.g., 70°C to 280°C) | ijper.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | ijper.org |
| Detection | Mass Spectrometer (Scan or Selected Ion Monitoring) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization. researchgate.net The technique combines the powerful separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. nih.gov
In an LC-MS system, the effluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized. rsc.org The resulting ions are then analyzed by the mass analyzer. LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions, which is highly effective for quantifying low levels of analytes in complex matrices. nih.govresearchgate.net This makes LC-MS a robust, sensitive, and rapid method for the simultaneous determination of a compound and its related substances. nih.gov
Table 4: Representative LC-MS/MS Method Parameters
| Parameter | Condition | Source |
|---|---|---|
| LC Column | C18 reverse-phase | nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | ijper.orgrsc.org |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode | nih.govrsc.org |
| Detection | Tandem Mass Spectrometer (MS/MS) | nih.gov |
| Analysis Mode | Selected Reaction Monitoring (SRM) | nih.gov |
Spectrophotometric Quantification Methods
Spectrophotometry offers a simple and accessible method for the quantification of certain compounds. A direct UV spectrophotometric method could be developed for this compound, but it may lack the selectivity to distinguish it from structurally similar impurities.
To enhance selectivity, a method can be based on the formation of a colored ion-association complex. nih.gov For instance, a method developed for a related compound involved its reaction with a specific cationic dye. nih.gov The resulting colored complex can be extracted into an organic solvent, and its absorbance measured at a specific wavelength in the visible region. The concentration of the analyte is then determined from a calibration curve prepared using standard solutions. The experimental conditions, such as pH, reagent concentration, and extraction solvent, must be carefully optimized to ensure the sensitivity and reproducibility of the assay. nih.gov
Table 5: Key Parameters for a Spectrophotometric Assay Based on Ion-Associate Formation
| Parameter | Description | Source |
|---|---|---|
| Principle | Formation of a colored ion-associate with a dye reagent. | nih.gov |
| Reagent Example | Cationic dyes (e.g., Indolium derivatives) | nih.gov |
| pH | Optimized for complex formation (e.g., pH 7.8-9.8) | nih.gov |
| Extraction Solvent | Toluene or other suitable organic solvent | nih.gov |
| Detection Wavelength (λmax) | Wavelength of maximum absorbance of the colored complex (e.g., 581 nm) | nih.gov |
| Quantification | Based on Beer's law, using a calibration curve | nih.gov |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound. This analytical method is crucial for verifying the empirical and molecular formula of a synthesized or isolated substance, such as this compound. The process involves combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion products, primarily carbon dioxide, water, and for halogenated compounds, hydrogen halides, are collected and quantified. From the masses of these products, the percentage of each element in the original sample can be calculated.
For this compound, with the molecular formula C₁₃H₉ClO₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O). This theoretical data serves as a benchmark against which experimental results are compared. A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the purity and correct stoichiometric composition of the compound.
The theoretical elemental percentages for this compound are derived from its molecular weight and the atomic weights of its elements. The molecular formula C₁₃H₉ClO₂ indicates that each molecule contains 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.
The following table summarizes the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass (amu) | Moles in Compound | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 67.11 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.90 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.24 |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.75 |
| Total | 232.666 | 100.00 |
In a typical research setting, the experimentally obtained values from an elemental analyzer would be presented alongside the theoretical values for direct comparison. For instance, if a synthesized batch of this compound, upon analysis, yields carbon, hydrogen, and chlorine percentages very close to 67.11%, 3.90%, and 15.24% respectively, it would confirm that the compound has been synthesized with a high degree of purity and possesses the correct stoichiometry. Deviations from these values could indicate the presence of impurities, residual solvents, or that a different compound was formed.
Conclusion and Outlook for Future Research
Synthesis of Current Knowledge and Key Findings
Phenyl 2-chlorobenzoate (B514982) is a member of the phenyl benzoate (B1203000) class of chemical compounds, which are recognized for their role as crucial intermediates in the synthesis of novel bioactive compounds. iucr.org The core structure consists of a phenyl group attached to a 2-chlorobenzoate moiety. While direct research on Phenyl 2-chlorobenzoate is limited, the synthesis and applications of its constituent parts and closely related analogues are well-documented.
The primary precursor, 2-chlorobenzoic acid, is a versatile organic compound used in the manufacturing of various pharmaceuticals, dyes, and food additives. wikipedia.orgchemicalbook.com Its synthesis is typically achieved through the oxidation of 2-chlorotoluene (B165313) or via Sandmeyer-type reactions starting from anthranilic acid. wikipedia.orgnbinno.comchemicalbook.comyoutube.com The synthesis of phenyl esters, in general, is often accomplished through methods like the Schotten-Baumann reaction, which involves the acylation of a phenol (B47542) with a benzoyl chloride in the presence of a base. youtube.com For instance, the synthesis of a related compound, 2-chloro-6-fluorophenyl 4-chlorobenzoate (B1228818), has been reported with a high yield of 95%, demonstrating the efficiency of esterification in this class of compounds. iucr.org
The key findings regarding the broader class of phenyl benzoates indicate their significance as synthons for molecules with a wide range of biological activities. iucr.org Structural studies on related compounds, such as 4-methylphenyl 4-chlorobenzoate, provide insight into the conformational properties and substituent effects that influence the crystalline architecture of these molecules. nih.gov
Unaddressed Research Questions and Knowledge Gaps
Despite the established importance of the phenyl benzoate scaffold, there is a notable scarcity of research focused specifically on this compound. This represents a significant knowledge gap in the scientific literature. The following points highlight key unaddressed areas:
Specific Synthesis and Optimization: While general methods for esterification are known, dedicated studies on the optimal, high-yield, and scalable synthesis of this compound are lacking. Research into modern catalytic systems or green chemistry approaches for its synthesis is an open field.
Physicochemical Characterization: Comprehensive data on the spectroscopic (e.g., detailed NMR, Raman), crystallographic, and thermodynamic properties of this compound are not readily available.
Biological Activity Profile: The potential biological activities of this compound remain largely unexplored. Systematic screening for its efficacy as an antimicrobial, antifungal, insecticidal, or enzyme-inhibiting agent has not been reported. For example, while a derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, has been studied as a lactate (B86563) dehydrogenase inhibitor, the activity of the parent this compound is unknown. aip.org
Mechanism of Action: In the absence of known biological activities, no mechanistic studies have been performed. Understanding how the compound might interact with biological targets is a fundamental question that is currently unanswered.
Material Science Applications: The potential for this compound to be used as a precursor in materials science, for example in the development of liquid crystals or specialty polymers, has not been investigated.
Emerging Trends and Potential for Novel Applications
Emerging trends in chemical research suggest several promising avenues for the future study and application of this compound. The increasing demand for novel intermediates in the pharmaceutical and agrochemical sectors is a major driver for investigating compounds like this. giiresearch.com
One significant trend is the focus on "click chemistry" reactions, such as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, to create novel functional molecules. Applying such modern synthetic strategies to the this compound backbone could yield derivatives with unique properties, such as the enhanced binding affinity or fluorescent capabilities seen in other molecular frameworks. mdpi.com
There is also a growing movement towards sustainable and green chemistry. Future research could focus on developing biocatalytic or solvent-free synthesis methods for this compound, reducing the environmental impact of its production.
Based on the known applications of related structures, potential novel applications for this compound and its derivatives could include:
Pharmaceutical Scaffolding: Serving as a foundational structure for the synthesis of more complex drug candidates. The 2-chloro substitution offers a reactive site for further chemical modification.
Agrochemicals: Acting as an intermediate for new classes of pesticides or herbicides, an area where chlorinated aromatic compounds have historically found utility.
Luminescent Materials: Functionalization of the phenyl or benzoate rings could lead to the development of novel fluorescent probes for bioimaging or materials for organic light-emitting diodes (OLEDs). mdpi.com
Interdisciplinary Collaborations and Future Research Directions
To fully unlock the potential of this compound, a multi-pronged and collaborative research approach is essential. The table below outlines key future research directions and the necessary interdisciplinary collaborations.
| Research Direction | Key Objectives | Required Interdisciplinary Collaboration |
| Advanced Synthesis & Characterization | Develop and optimize efficient, scalable, and sustainable synthetic routes. Fully characterize the compound's structural, spectroscopic, and physicochemical properties. | Organic Chemistry, Analytical Chemistry, Crystallography |
| Computational Chemistry & Modeling | Perform theoretical calculations (e.g., DFT) to predict molecular properties. Use molecular docking to identify potential biological targets and predict binding affinities. | Computational Chemistry, Molecular Biology |
| Biological Activity Screening | Conduct comprehensive screening of this compound and its derivatives against a wide range of biological targets (e.g., bacteria, fungi, cancer cell lines, enzymes). | Pharmacology, Microbiology, Biochemistry, Medicinal Chemistry |
| Materials Science Exploration | Investigate the potential of this compound as a building block for functional materials such as liquid crystals, polymers, or photosensitive materials. | Materials Science, Polymer Chemistry, Physics |
| Toxicological and Environmental Impact Assessment | Evaluate the cytotoxicity and environmental fate of the compound to ensure any potential applications are safe and sustainable. | Toxicology, Environmental Science |
Future progress in understanding and utilizing this compound is contingent on filling the existing knowledge gaps through these focused research efforts. The collaboration between synthetic chemists, biologists, and material scientists will be paramount in transforming this relatively unstudied molecule into a valuable tool for science and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
